(R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
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Description
(R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as Boc-AMT-BTZ, is a synthetic organic compound with a variety of applications in scientific research. It has been used in a variety of research fields, including biochemistry, pharmacology, and medicinal chemistry. Boc-AMT-BTZ has a unique structure that makes it a valuable tool for scientists, as it is able to interact with a wide range of molecules and has a range of biochemical and physiological effects.
Scientific Research Applications
Structural Elucidation and β-turn Mimicry
The compound (R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been studied for its ability to adopt a type II′ β-turn in solid state and solution, indicating its potential as a constrained dipeptide mimetic. Such structural properties are critical for understanding peptide folding and designing peptide mimetics with specific conformations for therapeutic applications (Amblard et al., 2005).
Building Blocks for Heterocycles
This chemical entity serves as a versatile building block in synthetic organic chemistry, particularly in the construction of benzodiazepines and related heterocycles. Its application includes the synthesis of 3,5-disubstituted 1,4-benzodiazepines via photo-Fries rearrangement of anilides, illustrating its utility in generating complex structures predominantly active in the central nervous system (Ferrini et al., 2006).
Novel Synthetic Routes
The compound also facilitates novel, high-yielding syntheses of 2H-1,4-benzothiazin-3(4H)-ones and 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones through nucleophilic additions and cyclization, broadening the scope of accessible benzothiazepines and benzothiazinones for potential pharmaceutical applications (Katritzky et al., 2001).
Enantioselective Synthesis
A one-pot enantioselective route to N-unprotected 2,3-dihydro-1,5-benzothiazepinones showcases the ability to produce optically active benzothiazepines under mild conditions. This methodology is significant for drug discovery, allowing for rapid derivatization of these structures into therapeutically relevant compounds (Meninno et al., 2017).
Synthesis of Diverse Heterocyclic Compounds
The compound's reactivity has been exploited in the synthesis of a range of fused heterocyclic compounds, demonstrating its versatility as a precursor for the development of novel molecules with potential therapeutic properties (Khodairy et al., 2013).
properties
IUPAC Name |
2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2,3)23-15(22)17-10-9-24-12-7-5-4-6-11(12)18(14(10)21)8-13(19)20/h4-7,10H,8-9H2,1-3H3,(H,17,22)(H,19,20)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDWQYMZOLVICH-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CSC2=CC=CC=C2N(C1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CSC2=CC=CC=C2N(C1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373202 |
Source
|
Record name | [(3R)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid | |
CAS RN |
250349-14-5 |
Source
|
Record name | (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzothiazepine-5(2H)-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250349-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(3R)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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